molecular formula C22H17N5O3 B2420647 methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate CAS No. 1396686-51-3

methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2420647
CAS No.: 1396686-51-3
M. Wt: 399.41
InChI Key: KEIALAQAGJHOPN-UHFFFAOYSA-N
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Description

Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a pyridine ring, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is employed in studying biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . Therefore, it’s possible that this compound may also target pathways involved in fibrosis.

Mode of Action

Compounds with similar structures have been found to inhibit the expression of collagen, indicating a potential interaction with collagen synthesis pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution.

Result of Action

Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have anti-fibrotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Amidation: The resulting compound undergoes amidation with a benzoic acid derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, provides stability and versatility in chemical reactions, making it a valuable scaffold in drug design.

Properties

IUPAC Name

methyl 2-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-30-22(29)16-11-5-6-12-17(16)24-21(28)19-20(18-13-7-8-14-23-18)27(26-25-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIALAQAGJHOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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